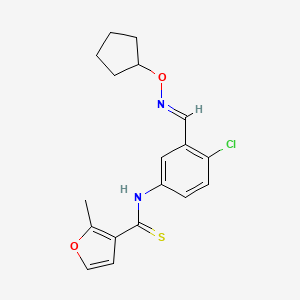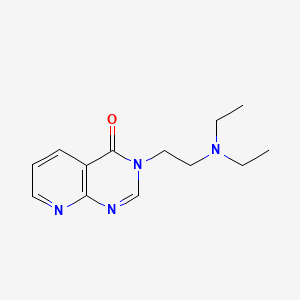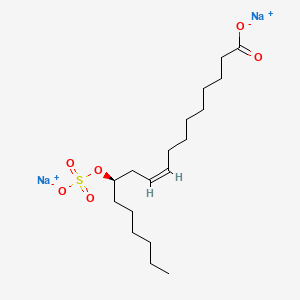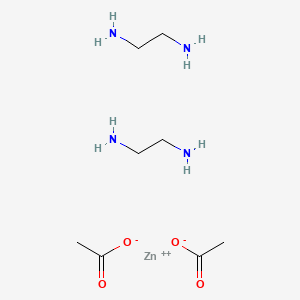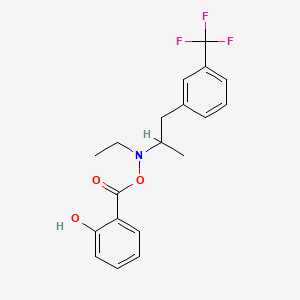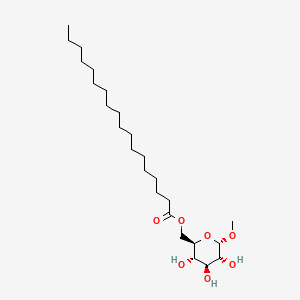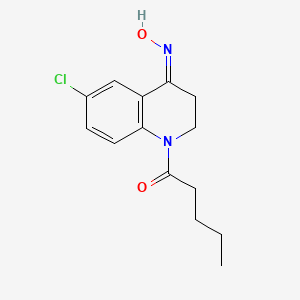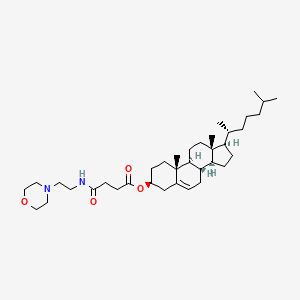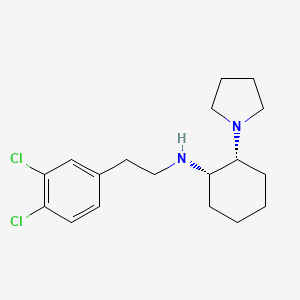![molecular formula C26H36N2O6 B12751163 2,2-Dimethylpropane-1,3-diol;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene;oxepan-2-one CAS No. 153965-61-8](/img/structure/B12751163.png)
2,2-Dimethylpropane-1,3-diol;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene;oxepan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxepanone, 2,2-dimethyl-1,3-propanediol, 1,1’-methylenebis(isocyanatobenzene) polymer is a complex polymeric compoundThis polymer is known for its unique properties, including high flexibility, hydrolytic stability, and excellent weatherability, making it suitable for various industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxepanone, 2,2-dimethyl-1,3-propanediol, 1,1’-methylenebis(isocyanatobenzene) polymer involves a multi-step process:
Polymerization of 2-Oxepanone and 2,2-dimethyl-1,3-propanediol: This step involves the ring-opening polymerization of 2-Oxepanone in the presence of 2,2-dimethyl-1,3-propanediol.
Reaction with 1,1’-methylenebis(isocyanatobenzene): The resulting polymer is then reacted with 1,1’-methylenebis(isocyanatobenzene) to form the final polymer.
Industrial Production Methods
In industrial settings, the production of this polymer is scaled up using continuous polymerization processes. The raw materials are fed into a reactor where the polymerization occurs under controlled temperature and pressure conditions. The polymer is then extruded, cooled, and pelletized for further processing .
Análisis De Reacciones Químicas
Types of Reactions
The polymer undergoes various chemical reactions, including:
Hydrolysis: The ester linkages in the polymer can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Hydrolysis: Common reagents include hydrochloric acid (HCl) or sodium hydroxide (NaOH) under reflux conditions.
Major Products Formed
Hydrolysis: The hydrolysis of the polymer yields 2,2-dimethyl-1,3-propanediol and 2-Oxepanone.
Oxidation: Oxidation reactions can lead to the formation of carboxylic acids and other oxidized derivatives.
Aplicaciones Científicas De Investigación
2-Oxepanone, 2,2-dimethyl-1,3-propanediol, 1,1’-methylenebis(isocyanatobenzene) polymer has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of advanced materials and coatings.
Biology: Employed in the development of biodegradable polymers for medical applications, such as drug delivery systems and tissue engineering scaffolds.
Medicine: Utilized in the formulation of medical devices and implants due to its biocompatibility and mechanical properties.
Industry: Applied in the production of high-performance coatings, adhesives, and elastomers
Mecanismo De Acción
The polymer exerts its effects through the formation of urethane linkages, which provide the material with its unique mechanical properties. The molecular targets include the ester and urethane groups, which interact with various substrates and reagents. The pathways involved in the polymer’s action include hydrolysis, oxidation, and cross-linking reactions .
Comparación Con Compuestos Similares
Similar Compounds
Polycaprolactone: Similar in structure but lacks the urethane linkages, resulting in different mechanical properties.
Polyurethane: Contains urethane linkages but may have different diols and diisocyanates, leading to variations in properties.
Polytetrahydrofuran-ethylene adipate (PTHF-EA): Another polyester with different monomer units, offering distinct properties.
Uniqueness
The uniqueness of 2-Oxepanone, 2,2-dimethyl-1,3-propanediol, 1,1’-methylenebis(isocyanatobenzene) polymer lies in its combination of flexibility, hydrolytic stability, and weatherability, making it suitable for a wide range of applications .
Propiedades
Número CAS |
153965-61-8 |
|---|---|
Fórmula molecular |
C26H36N2O6 |
Peso molecular |
472.6 g/mol |
Nombre IUPAC |
2,2-dimethylpropane-1,3-diol;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene;oxepan-2-one |
InChI |
InChI=1S/C15H14N2O2.C6H10O2.C5H12O2/c18-12-16-14(7-3-1-4-8-14)11-15(17-13-19)9-5-2-6-10-15;7-6-4-2-1-3-5-8-6;1-5(2,3-6)4-7/h1-7,9H,8,10-11H2;1-5H2;6-7H,3-4H2,1-2H3 |
Clave InChI |
YZTJEMQMFWKMAS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CO)CO.C1CCC(=O)OCC1.C1C=CC=CC1(CC2(CC=CC=C2)N=C=O)N=C=O |
Números CAS relacionados |
153965-61-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


